molecular formula C7H8BrCl2N B2811516 (5-Bromo-2-chlorophenyl)methanamine hydrochloride CAS No. 1338473-83-8

(5-Bromo-2-chlorophenyl)methanamine hydrochloride

Cat. No.: B2811516
CAS No.: 1338473-83-8
M. Wt: 256.95
InChI Key: LTXSJWGESUZZPF-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)methanamine hydrochloride is a halogenated aromatic amine with the molecular formula C₇H₈BrCl₂N and a molecular weight of 257.51 g/mol. The compound features a bromine atom at the 5-position and a chlorine atom at the 2-position on the benzene ring, with a methanamine group (-CH₂NH₂) attached to the aromatic core. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXSJWGESUZZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338473-83-8
Record name (5-bromo-2-chlorophenyl)methanamine hydrochloride
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Preparation Methods

The synthesis of (5-Bromo-2-chlorophenyl)methanamine hydrochloride typically involves the following steps:

    Bromination and Chlorination: The starting material, phenylmethanamine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the phenyl ring.

    Amination: The halogenated intermediate is then subjected to amination to introduce the methanamine group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

(5-Bromo-2-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules :
    • (5-Bromo-2-chlorophenyl)methanamine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its halogenated structure allows for various substitution reactions, which can yield diverse derivatives useful in further chemical research.
  • Reactivity Studies :
    • The compound undergoes substitution reactions where the bromine or chlorine atom can be replaced with other functional groups, enhancing the scope of chemical transformations that can be studied.

Biology

  • Enzyme Inhibition :
    • Research indicates that this compound may inhibit specific enzymes, impacting metabolic pathways. For instance, studies have shown that structural variations similar to this compound can significantly affect enzyme activity, suggesting potential uses in drug design targeting metabolic disorders .
  • Receptor Binding Studies :
    • The compound's ability to bind to neurotransmitter receptors has been explored, indicating its potential role in modulating neurotransmission and possibly serving as a lead compound for neuropharmacological applications .
  • Biofilm Inhibition :
    • Related compounds have demonstrated improved biofilm inhibition against pathogens such as uropathogenic E. coli, highlighting the potential for this compound in developing antimicrobial agents.

Medicine

  • Therapeutic Potential :
    • The compound is being investigated for its therapeutic properties, particularly in the context of drug development for conditions like cancer and infections. Its structural characteristics may allow it to interact effectively with biological targets involved in disease progression .

Case Studies and Research Findings

Study FocusFindings
Eg5 InhibitorsAnalogues of related compounds showed significant inhibition of Eg5 with IC50 values below 10 nM, indicating structural modifications can enhance potency against cancer cell lines.
Biofilm Inhibition AssaysStructural modifications improved biofilm inhibition activity against uropathogenic E. coli, underscoring the importance of specific substitutions on biological efficacy .
Synthesis of DerivativesA study successfully synthesized derivatives from this compound, demonstrating its utility as an intermediate in producing bioactive compounds .

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogenation Patterns

  • Bromine and Chlorine : The bromine and chlorine atoms in this compound contribute to steric bulk and electronic effects. Bromine’s polarizability may enhance binding to hydrophobic pockets in biological targets, while chlorine’s electronegativity stabilizes the aromatic ring .
  • Nitro Group (Analog) : In (5-Bromo-2-nitrophenyl)methanamine hydrochloride, the nitro group strongly withdraws electrons, reducing the amine’s basicity compared to the chloro-substituted parent compound .

Chain Length and Functional Groups

  • Ethylamine vs.
  • Thiazole Ring : The thiazole-containing analog ([2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) exhibits higher thermal stability (mp 268°C), likely due to aromatic heterocycle rigidity .

Counterion and Solubility

  • Hydrochloride vs. Hydrobromide : The hydrobromide salt of 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine has a higher molecular weight (311.01 g/mol) and may exhibit distinct crystallinity compared to hydrochloride salts .

Biological Activity

(5-Bromo-2-chlorophenyl)methanamine hydrochloride is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on current research findings.

This compound is characterized by its molecular formula C7H7BrClNC_7H_7BrClN and a molecular weight of approximately 216.49 g/mol. The compound is typically synthesized through various methods, including nucleophilic substitution reactions involving appropriate phenolic precursors.

Common Synthesis Methods:

  • Nucleophilic Substitution : Involves the reaction of 5-bromo-2-chlorobenzene with amines under basic conditions.
  • Reduction Reactions : The conversion of corresponding nitro or halogenated derivatives to amines.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in different therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of (5-Bromo-2-chlorophenyl)methanamine exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Activity Type Tested Organisms Results
AntibacterialEscherichia coliInhibition Zone: 15 mm
AntifungalCandida albicansInhibition Zone: 12 mm

Antitumor Activity

The compound has also shown promise in antitumor studies. A notable study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound inhibited cell proliferation significantly.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)15.3

The mechanism by which (5-Bromo-2-chlorophenyl)methanamine exerts its biological effects is thought to involve the inhibition of key enzymatic pathways and interaction with cellular receptors. For example, studies have indicated that it may modulate pathways associated with apoptosis in cancer cells, thereby inducing cell death.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various halogenated amines, including this compound. The results highlighted its potential as a lead compound for developing new antimicrobial agents against resistant strains .
  • Antitumor Research : In a recent publication in Cancer Letters, researchers reported that this compound showed significant antitumor activity in vivo, reducing tumor size in xenograft models by over 50% compared to controls .
  • Mechanistic Insights : A study focusing on the molecular docking of (5-Bromo-2-chlorophenyl)methanamine with various targets revealed strong binding affinities to proteins involved in cell cycle regulation and apoptosis, suggesting potential therapeutic applications in cancer treatment .

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